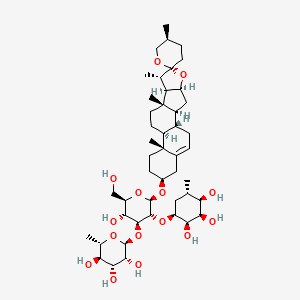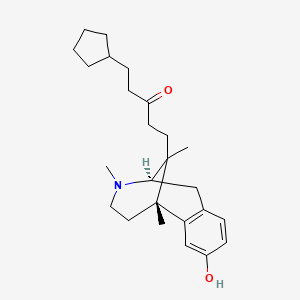![molecular formula C20H34O5 B10773351 [3H]PGF2alpha](/img/structure/B10773351.png)
[3H]PGF2alpha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3H]Prostaglandin F2alpha is a radiolabeled form of Prostaglandin F2alpha, a member of the prostanoid family of bioactive lipids. Prostaglandin F2alpha is involved in various physiological processes, including the regulation of reproductive functions, inflammation, and cardiovascular homeostasis . The radiolabeled version, [3H]Prostaglandin F2alpha, is used in scientific research to study the distribution, metabolism, and receptor binding of Prostaglandin F2alpha.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3H]Prostaglandin F2alpha typically involves the incorporation of tritium (3H) into the Prostaglandin F2alpha molecule. This can be achieved through catalytic hydrogenation using tritium gas or by tritiation of a suitable precursor . The reaction conditions often require a catalyst such as palladium on carbon and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of [3H]Prostaglandin F2alpha follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The production facilities must also adhere to safety regulations due to the radioactive nature of tritium.
Chemical Reactions Analysis
Types of Reactions
[3H]Prostaglandin F2alpha undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in Prostaglandin F2alpha can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acid chlorides or alkyl halides are used for esterification and etherification reactions, respectively.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of [3H]Prostaglandin F2alpha, which are used to study the metabolic pathways and biological activities of the compound.
Scientific Research Applications
[3H]Prostaglandin F2alpha is widely used in scientific research, including:
Chemistry: To study the synthesis and reactivity of prostaglandins.
Industry: To develop and test new drugs and diagnostic tools that target Prostaglandin F2alpha receptors.
Mechanism of Action
[3H]Prostaglandin F2alpha exerts its effects by binding to specific G protein-coupled receptors (FP receptors) on the cell surface . This binding activates intracellular signaling pathways, leading to various physiological responses. For example, in the cardiovascular system, Prostaglandin F2alpha promotes vasoconstriction and regulates blood pressure . In the reproductive system, it induces luteolysis and parturition .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2 (PGE2): Another member of the prostanoid family, involved in inflammation and immune responses.
Prostaglandin D2 (PGD2): Plays a role in allergic reactions and sleep regulation.
Prostacyclin (PGI2): Involved in vasodilation and inhibition of platelet aggregation.
Thromboxane A2 (TxA2): Promotes platelet aggregation and vasoconstriction.
Uniqueness
[3H]Prostaglandin F2alpha is unique due to its radiolabeled nature, allowing researchers to track its distribution and metabolism in biological systems. This makes it a valuable tool for studying the pharmacokinetics and pharmacodynamics of Prostaglandin F2alpha and its analogs .
Properties
Molecular Formula |
C20H34O5 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-2,3-ditritiooct-1-enyl]-1,2,3,5-tetratritiocyclopentyl]-5,6-ditritiohept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i4T,7T,12T,15T,16T,17T,18T,19T |
InChI Key |
PXGPLTODNUVGFL-WEMOGKSOSA-N |
Isomeric SMILES |
[3H]/C(=C(\[3H])/C[C@]1([C@@](C[C@@]([C@]1([3H])/C=C(\[3H])/[C@]([3H])(CCCCC)O)([3H])O)([3H])O)[3H])/CCCC(=O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



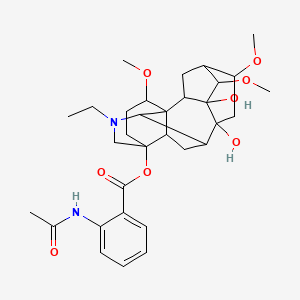
![1-(4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl)-4,7-dihydroxy-6-(11-phenoxyundecoxy)-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10773280.png)
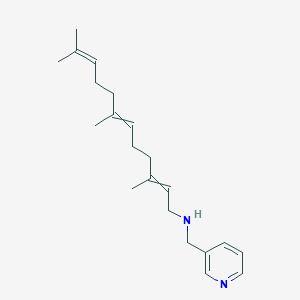
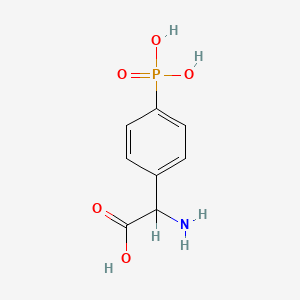
![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B10773303.png)
![[6-Amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium](/img/structure/B10773311.png)
![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-(2-methylamino-2-oxoethyl)-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773312.png)
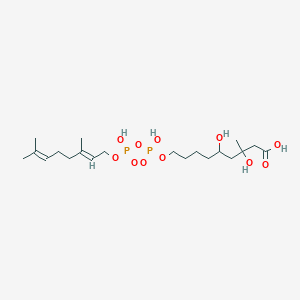
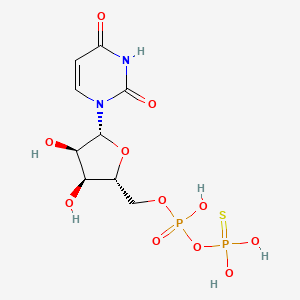
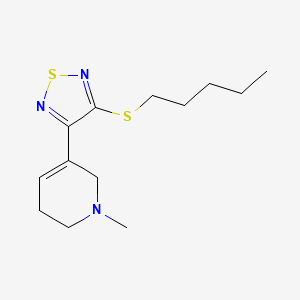
![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773357.png)
